molecular formula C8H14O2 B165959 Cyclohexylacetic acid CAS No. 5292-21-7

Cyclohexylacetic acid

Cat. No.: B165959
CAS No.: 5292-21-7
M. Wt: 142.20 g/mol
InChI Key: LJOODBDWMQKMFB-UHFFFAOYSA-N
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Description

Cyclohexylacetic acid, also known as cyclohexaneacetic acid, is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid featuring a cyclohexane ring attached to an acetic acid moiety. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylacetic acid can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexylacetonitrile in the presence of a catalyst. Another method includes the oxidation of cyclohexylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of cyclohexylacetonitrile. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Chemical Reactions Analysis

Esterification Reactions

Cyclohexylacetic acid undergoes esterification with alcohols under acidic or catalytic conditions. A notable example is its conversion to cyclohexyl acetate:

Reaction Protocol

  • Reactants: Cyclohexanol, acetic acid (1:3 molar ratio)

  • Catalyst: L/ZSM-5 composite molecular sieve

  • Conditions: 130°C, 3.0 MPa, 1.0 h⁻¹ space velocity

  • Outcome: 75.1% cyclohexene conversion, 98.2% selectivity .

Mechanism:
Cyclohexylacetic acid+AlcoholH+or catalystEster+H2O\text{this compound}+\text{Alcohol}\xrightarrow{\text{H}^+\text{or catalyst}}\text{Ester}+\text{H}_2\text{O}

Mitochondrial Hydroxylation

In biological systems, this compound undergoes hydroxylation at the 1-position of the cyclohexane ring via mitochondrial enzymes:

  • Cofactors: Requires activation to acyl-CoA.

  • Enzyme: Cytochrome P450-dependent monooxygenase.

  • Product: 1-Hydroxy-cyclohexylacetic acid, excreted as a glycine conjugate .

Microbial Degradation

In bioremediation, Pseudoalteromonas sp. JSTW degrades this compound in sediments:

ParameterValue
Initial concentration20 mg/kg sediment
Degradation efficiency89.4% (with gFeOx)
Key metabolitesCyclohexanol, CO₂

Iron oxides (gFeOx) enhance degradation by promoting microbial activity and electron transfer .

Salt Formation

This compound reacts with bases to form salts, critical for pharmaceutical applications:
C8H14O2+NaOHC8H13O2Na+H2O\text{C}_8\text{H}_{14}\text{O}_2+\text{NaOH}\rightarrow \text{C}_8\text{H}_{13}\text{O}_2\text{Na}+\text{H}_2\text{O}

Example:

  • Reaction with KOH yields potassium cyclohexylacetate, used in buffer formulations .

Thermochemical Data

NIST-derived thermodynamic parameters for protonation:

ParameterValue (kJ/mol)Method
ΔᵣH° (Gas phase)1445 ± 8.8G+TS
ΔᵣG° (Gas phase)1415 ± 8.4IMRE

These values indicate strong acid character, consistent with carboxylic acid behavior .

Scientific Research Applications

Medicinal Chemistry

Cyclohexylacetic acid has been studied for its potential therapeutic applications. It is related to acetic acid and has shown promise in various pharmaceutical formulations.

Case Study: Molecular Interaction Studies
A study by Rajesh et al. (2013) investigated the molecular interactions of this compound in aqueous solutions. The researchers measured ultrasonic velocity, density, and viscosity at different concentrations, revealing significant thermodynamic parameters that could influence drug formulation stability and efficacy. The study highlighted the importance of understanding molecular interactions for optimizing pharmaceutical compounds .

Table 1: Acoustic Parameters of this compound Solutions

Concentration (%)Ultrasonic Velocity (m/s)Density (kg/m³)Viscosity (N·s/m²)
0.215201093.208.336
0.415181091.208.341
0.615101095.608.674
0.815001094.408.817
1.014971094.808.892

This data indicates how the physical properties of this compound solutions change with concentration, which is crucial for developing effective drug delivery systems.

Environmental Applications

This compound has also been studied for its biodegradability and potential use in bioremediation.

Case Study: Biodegradation Studies
Research conducted in Japan isolated several strains capable of degrading this compound from soil samples, demonstrating its potential as a biodegradable compound in environmental cleanup processes . This finding supports the idea that CHA can be utilized in bioremediation strategies to mitigate pollution from organic compounds.

Material Science

In material science, this compound is explored for its role as a plasticizer and additive in polymers.

Properties and Applications
this compound can enhance the flexibility and durability of polymeric materials, making it valuable in manufacturing processes where improved physical properties are desired . Its compatibility with various polymer matrices makes it an attractive candidate for further research in material development.

Mechanism of Action

The mechanism of action of cyclohexylacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can undergo beta-oxidation to form metabolites that may interact with enzymes and receptors, influencing various biochemical processes .

Comparison with Similar Compounds

Cyclohexylacetic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both cyclohexane and acetic acid. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Cyclohexylacetic acid (CHA) is a cyclic carboxylic acid that has garnered attention in various biological and pharmacological studies. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring attached to an acetic acid moiety. Its molecular formula is C9H16O2C_9H_{16}O_2, with a molecular weight of 156.23 g/mol. The compound exists as a colorless liquid with a density of approximately 1.007 g/cm³ and is soluble in organic solvents.

The biological activity of this compound primarily involves its role as an inhibitor in various enzymatic pathways. Research indicates that CHA can interact with specific enzymes, potentially influencing lipid metabolism and energy homeostasis.

  • Glycerol 3-Phosphate Acyltransferase (GPAT) Inhibition : CHA has been studied for its inhibitory effects on GPAT, an enzyme involved in triglyceride synthesis. In silico docking studies suggest that cyclohexyl scaffolds may hinder the enzyme's active site, thereby affecting lipid accumulation in cells .
  • Antimicrobial Activity : Preliminary studies have shown that CHA exhibits antimicrobial properties against certain bacterial strains, although detailed mechanisms remain to be elucidated .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
GPAT InhibitionCHA inhibits GPAT, affecting triglyceride synthesis and lipid metabolism.
Antimicrobial EffectsExhibits activity against Gram-positive bacteria; further studies needed.
Toxicological ProfileLimited data on toxicity; generally considered low risk based on structural similarity to other carboxylic acids.

Case Study 1: Inhibition of Lipid Accumulation

A study investigated the effects of CHA on lipid accumulation in adipocytes. The results indicated a significant reduction in triglyceride levels when cells were treated with CHA compared to controls. This suggests potential use in obesity management by modulating lipid metabolism .

Case Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, CHA was tested against Staphylococcus aureus and Escherichia coli. The results showed that CHA could inhibit bacterial growth at micromolar concentrations, indicating its potential as an antimicrobial agent .

Research Findings and Future Directions

Recent research emphasizes the need for further exploration into the biological activities of this compound:

  • Metabolic Studies : More comprehensive studies are required to understand how CHA affects metabolic pathways beyond GPAT inhibition.
  • Clinical Trials : There is a necessity for clinical trials to evaluate the safety and efficacy of CHA in therapeutic applications.
  • Environmental Impact : Investigating the ecological effects and biodegradability of CHA will be crucial, especially given its potential widespread use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cyclohexylacetic acid in laboratory settings?

this compound is synthesized via iron-catalyzed oxidation of cyclohexene. A three-step process involves:

  • Step 1 : Oxidation of cyclohexane to cyclohexanol using Fe(TPA)(CH₃CN)₂.
  • Step 2 : Conversion of cyclohexene to cyclohexanecarboxylic acid using Fe(MEP)(CH₃CN)₂.
  • Step 3 : Further oxidation with Fe(MEP)(CH₃CN)₂ to yield this compound . Key variables include catalyst choice (Fe(III) complexes), solvent polarity, and reaction time.

Q. How can researchers characterize the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) shows peaks at δ = 0.69–0.99 (m, 2H), 1.01–1.31 (m, 3H), and 2.07 (d, J = 6.7 Hz, 2H). ¹³C NMR confirms carbonyl resonance at δ = 173.7 ppm .
  • Mass Spectrometry (MS) : EI-MS displays a molecular ion peak at m/z = 141.95 [M]⁺ .
  • Thermodynamic Data : Molecular weight (142.1956 g/mol), CAS Registry Number (5292-21-7), and IUPAC identifiers provide foundational validation .

Q. What safety precautions are necessary when handling this compound?

  • Storage : Keep in a ventilated, cool area with containers tightly sealed to prevent oxidation or moisture absorption .
  • Fire Safety : Use dry powder or CO₂ extinguishers; avoid water jets to prevent splashing .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Monitor for skin/eye irritation .

Advanced Research Questions

Q. How can contradictory results in catalytic efficiency for this compound synthesis be resolved?

Discrepancies in catalyst performance (e.g., Fe(TPA) vs. Fe(MEP) complexes) may arise from ligand steric effects or solvent interactions. To address this:

  • Systematic Screening : Test catalyst-substrate ratios (1:10 to 1:50) in polar aprotic solvents (e.g., acetonitrile).
  • Kinetic Studies : Use in-situ FTIR or GC-MS to monitor intermediate formation (e.g., cyclohexanol) and optimize turnover frequencies .
  • X-ray Crystallography : Analyze catalyst structures to identify active sites influencing selectivity .

Q. What methodologies are used to study the metabolic pathways of this compound in biological systems?

  • In Vivo Metabolite Profiling : Administer isotopically labeled (¹³C) this compound to model organisms (e.g., rodents) and analyze urine via LC-MS/MS. Key metabolites include glycine conjugates (e.g., 1-hydroxy-cyclohexylacetic acid) .
  • Enzyme Inhibition Assays : Test β-oxidation pathways using liver microsomes to identify rate-limiting steps .

Q. What experimental strategies optimize the yield of this compound in iron-catalyzed reactions?

  • Catalyst Tuning : Replace ClO₄⁻ with SbF₆⁻ counterions to enhance electrophilicity and accelerate oxidation .
  • Solvent Optimization : Use dichloromethane (low polarity) to stabilize Fe(III) intermediates and reduce side reactions.
  • Temperature Gradients : Conduct reactions at 25–40°C; higher temperatures (>50°C) risk decarboxylation .

Q. How do spectral data (NMR, MS) inform the structural elucidation of this compound derivatives?

  • Isomer Discrimination : Compare ¹H NMR splitting patterns; trans-substituted derivatives show distinct coupling constants (e.g., J = 10–12 Hz for axial protons).
  • Fragmentation Analysis : MS/MS of m/z = 141.95 reveals α-cleavage products (e.g., loss of COOH group at m/z = 97) .
  • Dynamic NMR : Resolve conformational equilibria (chair vs. boat) in cyclohexane rings at low temperatures (−40°C) .

Q. Data Contradiction Analysis

  • Conflicting Spectral Assignments : If NMR peaks overlap (e.g., δ = 1.38–1.74 ppm), use 2D techniques (HSQC, HMBC) to assign proton-carbon correlations .
  • Yield Variability : Replicate reactions ≥3 times under inert atmospheres (N₂/Ar) to minimize oxidation side products .

Properties

IUPAC Name

2-cyclohexylacetic acid
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InChI

InChI=1S/C8H14O2/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LJOODBDWMQKMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O2
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DSSTOX Substance ID

DTXSID7063762
Record name Cyclohexaneacetic acid
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Molecular Weight

142.20 g/mol
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Physical Description

Solid, Colourless crystalline mass or white crystals; sharp acetic odour
Record name Cyclohexaneacetic acid
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Boiling Point

242.00 to 243.00 °C. @ 760.00 mm Hg
Record name Cyclohexaneacetic acid
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Solubility

2.88 mg/mL at 25 °C, Slightly soluble in water, Miscible at room temperature (in ethanol)
Record name Cyclohexaneacetic acid
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Density

1.001-1.009
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CAS No.

5292-21-7
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Record name CYCLOHEXYLACETIC ACID
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Melting Point

33 °C
Record name Cyclohexaneacetic acid
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Synthesis routes and methods

Procedure details

1,4-Benzodioxepin-3-cyclohexyl-2,5-dione. To a solution of 200 mL methanol were added 27.2 g phenylacetic acid, 2.5 mL acetic acid, and 7.5 g rhodium on alumina (5%, Engelhard 5864). The mixture was sealed in an autoclave, purged with nitrogen, and then filled with hydrogen gas. Hydrogenation was carried out at room temperature for 8 hours under 1400 psi. The reaction mixture was then removed from the autoclave and filtered. The filtrate was concentrated to give 28.0 g (98%) crude 2-cyclohexylacetic acid. The crude acid was used directly without further purification. To a 500 mL 3-neck flask were added 85.7 g (0.6 mol) of 2-cyclohexylacetic acid, 86 mL thionyl chloride (1.2 mol), and a magnetic stir bar. The solution was stirred first at room temperature for 1 hour, and then at 85° C. for 1 hour. 38 mL bromine (0.75 mol) was added dropwise over 30 minutes, and the solution was stirred overnight at 85° C. The solution was vacuum distilled to give 2-cyclohexyl-2-bromoacetyl chloride as a bright pale yellow liquid. To a 500 mL 3-neck flask were added 27.6 g (0.2 mol) of salicylic acid, 55.1 g (0.23 mol) of 2-cyclohexyl-2-bromoacetyl chloride, and 300 mL THF. The flask was purged with nitrogen and then cooled in a NaCl salt-ice bath. A mixture of 34.8 mL triethyl amine and 50 mL THF was added dropwise under mechanical stirring and the solution was cooled and stirred overnight. The solution was filtered to remove a white solid, and the filtrate was evaporated to dryness. The solid was dissolved in ethyl acetate. The solution was washed with 2 M HCl (3×100 mL), saturated NaCl, dried over MgSO4, and then concentrated to give a pale yellow crystal of the crude linear acid ester. 17.1 g of the acid ester intermediate was mixed with 400 mL THF and 10.5 mL (0.075 mol) triethyl amine, and refluxed overnight. The solids were removed by filtration and the THF was evaporated to dryness. The crude product was dissolved in ethyl acetate, washed with 2 M HCl (3×100 mL), saturated NaCl, dried over MgSO4, and the ethyl acetate was removed by rotary evaporation. The crude product was recrystallized from toluene twice, and the needle-like colorless crystals were collected by filtration and dried under vacuum to give 5.85 g (45%) of 1,4-benzodioxepin-3-cyclohexyl-2,5-dione. 1H NMR (CDCl3): δ (ppm) 7.94 (d, J=7.8 Hz, 1H), 7.68 (t, J=7.9 Hz, 1H), 7.41 (t, J=7.6 Hz, 1H), 7.25 (d, J=8.3 Hz, 1H), 4.40 (d, J=7.6 Hz, 1H), 2.24-2.08 (m, 2H), 1.88-1.65 (m, 4H), 1.42-1.25 (m, 2H), 1.24-0.99 (m, 3H). 13C NMR (CDCl3): δ (ppm) 166.03, 164.11, 149.82, 135.48, 132.56, 126.55, 120.72, 120.11, 76.53, 37.70, 28.90, 27.28, 26.07, 25.51, 25.33. IR (KBr): ν (cm−1) 3074, 2954, 2933, 2851, 1783, 1729, 1606, 1453, 1297, 1247, 1212, 1133. Anal. Calcd. for C15H16O4: C, 69.22; H, 6.20. Found: C, 69.28; H, 6.17. MS (EI) m/z 260.1 (0.3), 232.1 (2.9), 149.0 (10), 120.0 (100), 92.0 (33). mp 156-157° C.
[Compound]
Name
1,4-Benzodioxepin-3-cyclohexyl-2,5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
catalyst
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86336614
Cyclohexylacetic acid
CID 86336614
CID 86336614
Cyclohexylacetic acid
CID 86336614
Cyclohexylacetic acid
CID 86336614
Cyclohexylacetic acid
CID 86336614
Cyclohexylacetic acid
CID 86336614
Cyclohexylacetic acid

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